Isochromane-8-ylamine
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Overview
Description
Isochromane-8-ylamine, also known as isochroman-8-amine, is a chemical compound with the molecular formula C9H11NO . Its molecular weight is 149.19 .
Synthesis Analysis
The synthesis of isochroman derivatives, including this compound, often involves complex organic reactions . For instance, an efficient asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides .Scientific Research Applications
Synthesis and Derivatives
Isochromane-8-ylamine and its analogues play a significant role in the synthesis of various compounds. They have been utilized to synthesize oxygen analogues of michellamines and korupensamines, indicating their importance in creating structurally complex and potentially bioactive molecules (Koning, Michael, & Otterlo, 2000). The generation of isochroman-4-ols and isochroman-3-ols as models for naturally occurring benzo[g]isochromanols showcases the versatility of isochromanes in synthesizing natural product-like structures (Koning, Green, Michael, & Oliveira, 2001). Additionally, the structural and vibrational study of isochroman provides valuable insights into the physical properties and molecular behavior of these compounds, useful in various chemical and pharmaceutical applications (Navarro, González, Fernandez, Laczik, & Pongor, 2005).
Biological Activities and Pharmaceutical Potential
Isochromans have demonstrated a wide range of biological activities, making them significant in drug discovery. They have been reported to possess central nervous system (CNS) activity, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties. These characteristics underscore the therapeutic potential of isochromane derivatives in pharmacological practices (Zhao, Kang, Yue, Ji, Qiao, Fan, & Zheng, 2020). The discovery of the nonpeptide agonist of the GPR14/urotensin-II receptor, a derivative of isochroman, highlights the potential of these compounds in developing new pharmacological agents (Croston et al., 2002).
Synthetic Applications and Novel Compounds
This compound derivatives have been investigated for their synthetic applications, leading to the generation of novel compounds with potential industrial and pharmaceutical applications. The synthesis of isochromanes from Aspergillus fumigatus, an endophytic fungus, yielded new compounds with cytotoxic properties (Li et al., 2019). The diastereoselective synthesis of isochromans via Cu(ii)-catalyzed intramolecular Michael-type trapping of oxonium ylides demonstrates the chemical versatility and potential for generating structurally diverse isochromans under mild conditions (Alavala, Sajjad, Shi, Kang, Ma, Xing, & Hu, 2018).
Mechanism of Action
Target of Action
Isochromane-8-ylamine is a derivative of isochromans, which are well recognized heterocyclic compounds in drug discovery They have been associated with multiple medicinal features, including effects on the central nervous system (cns), antioxidant properties, antimicrobial activity, antihypertensive effects, antitumor activity, and anti-inflammatory agents .
Mode of Action
It’s known that isochromans can undergo various chemical transformations, including oxidations, reductions, hydrolysis, condensations, isomerization reactions, and formation of new carbon-carbon bonds . These transformations can lead to the formation of a variety of isochroman derivatives with different biological activities .
Biochemical Pathways
Isochromans are derived from acetate/malonate units via the polyketide pathway . This substituted benzo-isochromane skeleton represents a biosynthetic unit common to all members of this class
Pharmacokinetics
Modification by amino-acid residues is a rather popular approach to increasing biological activity and bioavailability .
Result of Action
Isochromans and their derivatives have been associated with diverse therapeutically related applications in pharmacological practices .
Action Environment
Many microorganisms, such as phytopathogenic fungi, are capable of adapting to the environments in which they are found, thus being able to take compounds of unknown origin and metabolize them into new compounds .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXHQFCCQUZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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